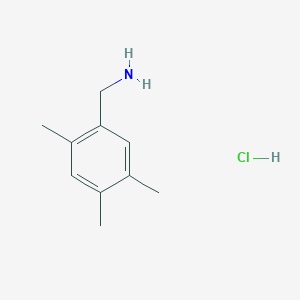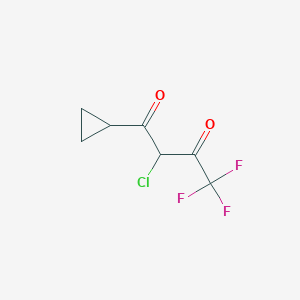
2-Chloro-1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione is an organic compound with the molecular formula C7H6ClF3O2 and a molecular weight of 214.57 g/mol . This compound features a cyclopropyl group and a trifluoromethyl group attached to a 1,3-dione structure, making it a unique and reactive molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione typically involves the reaction of cyclopropyl ketone with trifluoroacetic anhydride and a chlorinating agent under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to the presence of the chloro group, it readily undergoes nucleophilic substitution reactions.
Addition Reactions: The 1,3-dione structure allows for addition reactions with nucleophiles.
Condensation Reactions: The compound can participate in condensation reactions, forming larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols, bases like sodium hydroxide, and solvents such as ethanol and acetone .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative .
Scientific Research Applications
2-Chloro-1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used as an additive or functional monomer to enhance material properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione involves its interaction with nucleophiles due to the electron-withdrawing effects of the trifluoromethyl and chloro groups . These interactions can lead to the formation of various derivatives with different biological and chemical properties .
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione: Similar structure but lacks the chloro group.
2-Chloro-1-cyclopropyl-4,4,4-trifluorobutane: Similar but without the dione structure.
Uniqueness
The presence of both the chloro and trifluoromethyl groups in 2-Chloro-1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione makes it more reactive and versatile in chemical synthesis compared to its analogs .
Properties
IUPAC Name |
2-chloro-1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3O2/c8-4(5(12)3-1-2-3)6(13)7(9,10)11/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGVVEFMWJWPBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C(=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
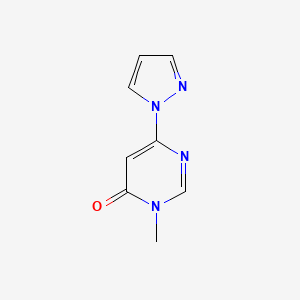
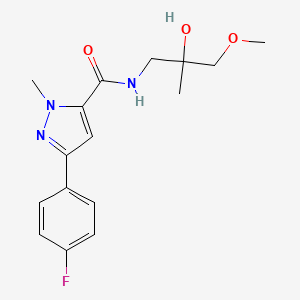
![N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2687371.png)
![3-(1-(indolin-1-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2687373.png)
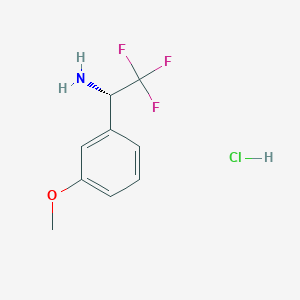
![(2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}ethyl)diethylamine](/img/structure/B2687376.png)
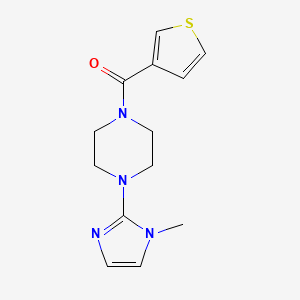
![1-(1-methyl-5-{[2-(morpholin-4-yl)ethoxy]methyl}-1H-pyrazol-4-yl)methanamine](/img/structure/B2687381.png)
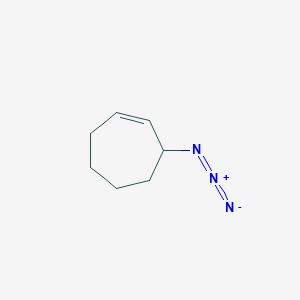
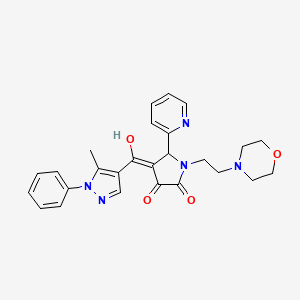
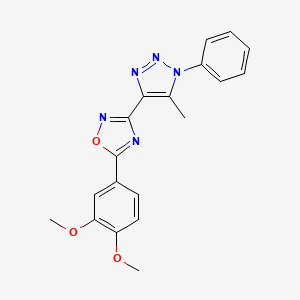
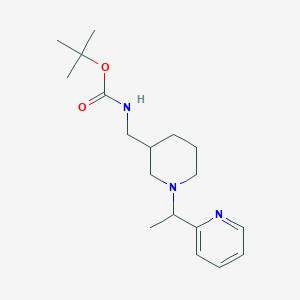
![tert-Butyl 5-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2687390.png)
